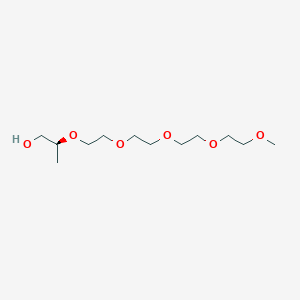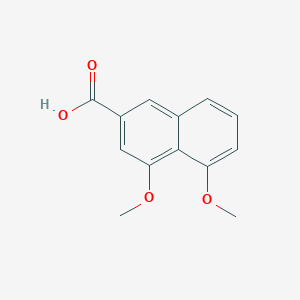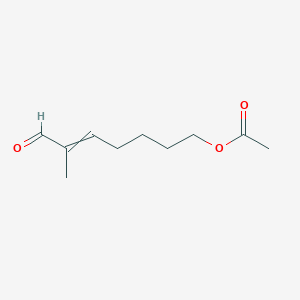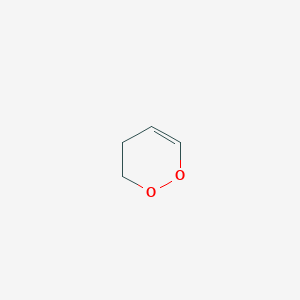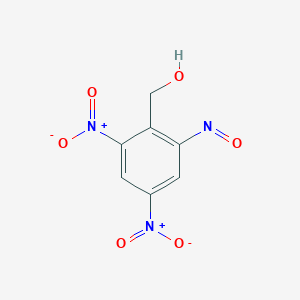
(2,4-Dinitro-6-nitrosophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitro-6-nitrosophenyl)methanol is an organic compound with the molecular formula C7H5N3O6. It is a derivative of phenol, characterized by the presence of nitro and nitroso groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the nitration of phenol to form 2,4-dinitrophenol, which is then subjected to nitrosation to introduce the nitroso group at the 6-position .
Industrial Production Methods
Industrial production methods for (2,4-Dinitro-6-nitrosophenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dinitro-6-nitrosophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Strong nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,4-Dinitro-6-nitrosophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of bacterial communication pathways.
Medicine: Explored for its potential therapeutic properties, including anti-biofilm activity against pathogenic bacteria.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This inhibition disrupts bacterial communication and biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
(2-Nitrophenyl)methanol: Shares a similar structure but lacks the additional nitro and nitroso groups.
2,4-Dinitrophenol: Similar in structure but does not have the nitroso group.
2,4,6-Trinitrophenol (Picric Acid): Contains an additional nitro group compared to (2,4-Dinitro-6-nitrosophenyl)methanol
Uniqueness
This compound is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
193354-03-9 |
|---|---|
Fórmula molecular |
C7H5N3O6 |
Peso molecular |
227.13 g/mol |
Nombre IUPAC |
(2,4-dinitro-6-nitrosophenyl)methanol |
InChI |
InChI=1S/C7H5N3O6/c11-3-5-6(8-12)1-4(9(13)14)2-7(5)10(15)16/h1-2,11H,3H2 |
Clave InChI |
NSQYBLBRVZCSEY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N=O)CO)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


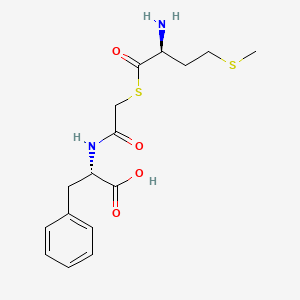
![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
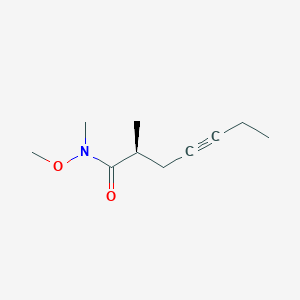

![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
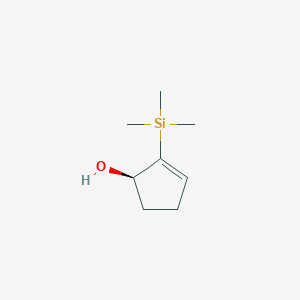
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
